molecular formula C6H5BrClNO B13096174 (6-Bromo-4-chloropyridin-2-yl)methanol

(6-Bromo-4-chloropyridin-2-yl)methanol

Cat. No.: B13096174
M. Wt: 222.47 g/mol
InChI Key: FAXCELWEPMNIMM-UHFFFAOYSA-N
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Description

(6-Bromo-4-chloropyridin-2-yl)methanol: is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group, makes this compound an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-chloropyridine, followed by the reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for (6-Bromo-4-chloropyridin-2-yl)methanol are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of 6-bromo-4-chloropyridine-2-carboxylic acid.

    Reduction: Formation of 6-bromo-4-chloropyridin-2-ylmethane.

Scientific Research Applications

Chemistry: (6-Bromo-4-chloropyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on various biological systems. It may serve as a starting material for the synthesis of biologically active compounds.

Medicine: The compound is investigated for its potential therapeutic properties. It can be used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Bromo-4-chloropyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • (6-Bromo-2-chloropyridin-3-yl)methanol
  • (4-Bromo-6-chloropyridin-2-yl)methanol
  • (6-Bromo-pyridin-2-yl)methanol

Comparison:

  • (6-Bromo-4-chloropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties.
  • (6-Bromo-2-chloropyridin-3-yl)methanol and (4-Bromo-6-chloropyridin-2-yl)methanol have different substitution patterns, which can lead to variations in their chemical behavior and applications.
  • (6-Bromo-pyridin-2-yl)methanol lacks the chlorine substituent, which can affect its overall reactivity and potential applications.

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

(6-bromo-4-chloropyridin-2-yl)methanol

InChI

InChI=1S/C6H5BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2

InChI Key

FAXCELWEPMNIMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)Br)Cl

Origin of Product

United States

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